2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic enamide derivative characterized by a 2,3-dihydro-1,4-benzodioxin core substituted with a cyano group at position 2 and an N-aryl group bearing a trifluoromethyl substituent. Its molecular formula is C₁₈H₁₅F₃N₂O₂, with a molecular weight of 348.33 g/mol .
Properties
IUPAC Name |
2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)14-5-1-2-6-15(14)24-18(25)13(11-23)10-12-4-3-7-16-17(12)27-9-8-26-16/h1-7,10H,8-9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFXLLJARPHWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin and 2-(trifluoromethyl)aniline. The synthetic route may involve the following steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyano Group: This step involves the addition of a cyano group to the prop-2-enamide backbone, often using reagents like cyanogen bromide.
Coupling Reaction: The final step involves coupling the benzodioxin moiety with the trifluoromethyl-substituted phenyl group under specific conditions, such as the use of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Physicochemical Properties
In contrast, the nitro (-NO₂) and bromo (-Br) substituents in analogues increase molecular weight and polar surface area, which may reduce membrane permeability but enhance target affinity .
Hydrogen Bonding and Solubility: The morpholin-4-yl group in the C₂₂H₁₉N₅O₈ analogue introduces a hydrophilic heterocycle, likely improving aqueous solubility compared to the target compound’s trifluoromethylphenyl group .
Steric and Conformational Effects:
- The 7-nitro substitution on the benzodioxin core in the C₂₂H₁₉N₅O₈ compound introduces steric hindrance, possibly restricting rotational freedom and altering binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
